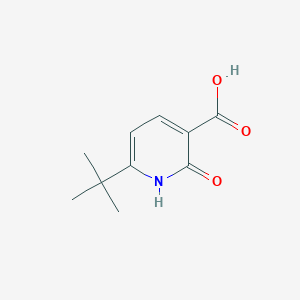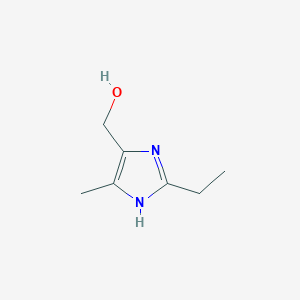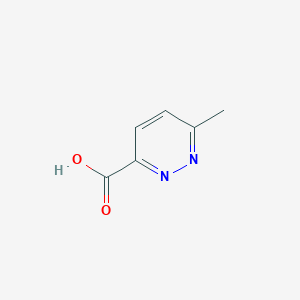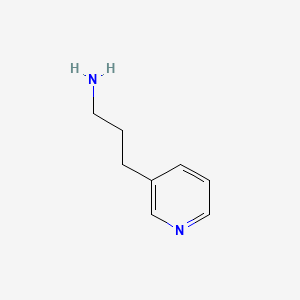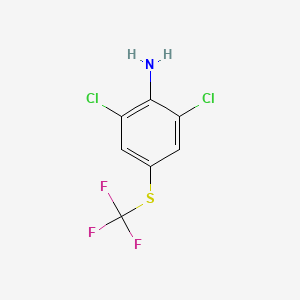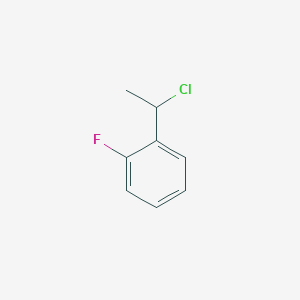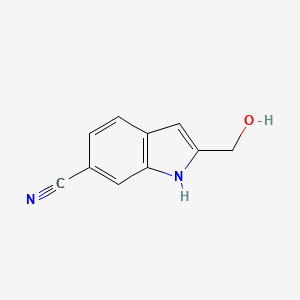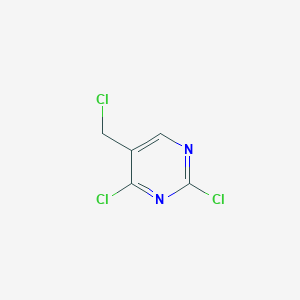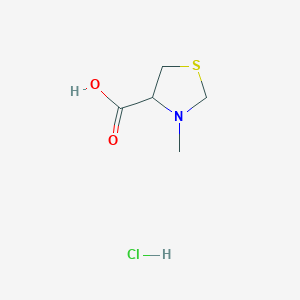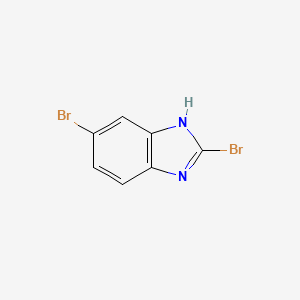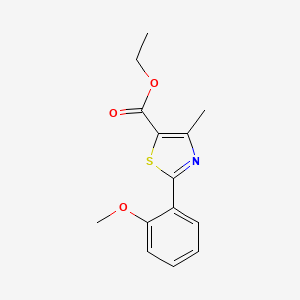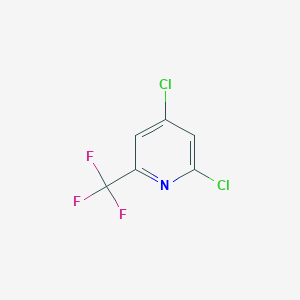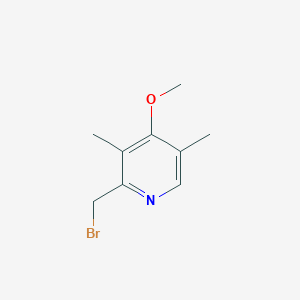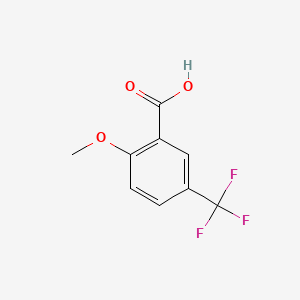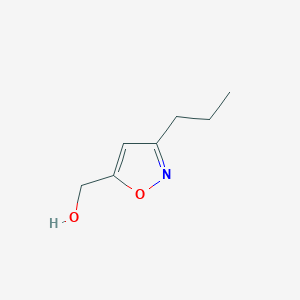
(3-Propyl-isoxazol-5-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Propyl-isoxazol-5-yl)-methanol” is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(3-Propyl-isoxazol-5-yl)-methanol” is represented by the formula C7H11NO2 . The InChI representation of the molecule is InChI=1S/C7H11NO2/c1-2-3-6-4-7(5-9)10-8-6/h4,9H,2-3,5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Propyl-isoxazol-5-yl)-methanol” include a molecular weight of 141.17 g/mol . The compound has a boiling point of 266.1±25.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm3 . The compound is canonicalized, with a topological polar surface area of 46.3 .科学的研究の応用
1. Cancer Research
(3-Propyl-isoxazol-5-yl)-methanol has been explored in the realm of cancer research. A study detailed the synthesis of novel isoxazole derivatives, including (3-arylisoxazol-5-yl) methanol, which exhibited potent cytotoxicity against various human cancer cell lines. These compounds demonstrated significant inhibitory effects on cancer cells, marking them as potential candidates for anticancer therapy (Rao et al., 2014).
2. Synthetic Chemistry
The compound has been involved in the synthesis of other chemical structures. For example, a study highlighted the synthesis of 5-Amino-3-(pyrrol-2-yl)isoxazoles using a related compound as a precursor. This process is crucial for developing new molecules with potential applications in various fields, including pharmaceuticals and materials science (Sobenina et al., 2005).
3. Material Science
In the context of material science, derivatives of (3-Propyl-isoxazol-5-yl)-methanol have been studied for their potential as corrosion inhibitors. A specific study investigated the corrosion inhibition efficiency of related isoxazole compounds for mild steel in HCl solution, revealing their efficacy as mixed-type corrosion inhibitors. The performance of these inhibitors was found to increase with higher concentrations and lower temperatures (Sadeghzadeh et al., 2021).
4. Pharmacological Research
In pharmacological research, the compound's derivatives have shown promise. A study synthesized and assessed novel isoxazole derivatives for their anti-inflammatory activity. These compounds were evaluated for drug-likeness and molecular properties, highlighting their potential in the development of new anti-inflammatory agents (Rajanarendar et al., 2015).
Safety And Hazards
特性
IUPAC Name |
(3-propyl-1,2-oxazol-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-3-6-4-7(5-9)10-8-6/h4,9H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHSTANHLVWXPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Propyl-isoxazol-5-yl)-methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

